molecular formula C11H10N4O2S B5687156 5-[2-(4-methylphenyl)hydrazono]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-[2-(4-methylphenyl)hydrazono]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No.: B5687156
M. Wt: 262.29 g/mol
InChI Key: SOKLMEDHWKKLIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-(4-methylphenyl)hydrazono]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is known for its potential biological activities and has been studied for various applications in medicinal chemistry and other scientific fields .

Preparation Methods

The synthesis of 5-[2-(4-methylphenyl)hydrazono]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione typically involves the reaction of hydrazinocarbothioamides with appropriate aldehydes or ketones. The reaction is usually carried out in the presence of an acid catalyst and under reflux conditions in ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

5-[2-(4-methylphenyl)hydrazono]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer activities.

    Medicine: Investigated for its potential use as a therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[2-(4-methylphenyl)hydrazono]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar compounds to 5-[2-(4-methylphenyl)hydrazono]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione include other hydrazono and thioxodihydro-pyrimidinedione derivatives. These compounds share similar structural features but may differ in their substituents, leading to variations in their biological activities and properties. For example, 2,4-disubstituted thiazoles are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .

Properties

IUPAC Name

6-hydroxy-5-[(4-methylphenyl)diazenyl]-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2S/c1-6-2-4-7(5-3-6)14-15-8-9(16)12-11(18)13-10(8)17/h2-5H,1H3,(H3,12,13,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKLMEDHWKKLIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=C(NC(=S)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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